molecular formula C5H10FNO B3039043 cis-3-Fluoropiperidin-4-ol CAS No. 955082-98-1

cis-3-Fluoropiperidin-4-ol

Cat. No.: B3039043
CAS No.: 955082-98-1
M. Wt: 119.14
InChI Key: BZSUXEBLJMWFSV-CRCLSJGQSA-N
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Description

cis-3-Fluoropiperidin-4-ol: is a fluorinated piperidine derivative that has garnered significant interest in medicinal chemistry. This compound is notable for its potential applications as a building block in the synthesis of various pharmaceuticals and bioactive molecules. The presence of both a fluorine atom and a hydroxyl group on the piperidine ring imparts unique chemical properties that can be exploited in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The enantioselective synthesis of cis-3-fluoropiperidin-4-ol typically involves the fluorination of a piperidine precursor. One reported method employs a modified cinchona alkaloid catalyst for the enantioselective fluorination of a piperidine derivative, followed by reduction to yield the desired compound . The reaction conditions include the use of sodium carbonate, bis(phenylsulfonyl)imide, and tetrahydrofuran at 0°C for 24 hours, followed by reduction with sodium borohydride in methanol at 0°C for 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the enantioselective fluorination process using commercially available catalysts and reagents suggests that it can be adapted for large-scale synthesis. The use of chiral separation techniques, such as chiral high-performance liquid chromatography, can further ensure the production of enantiopure material .

Chemical Reactions Analysis

Types of Reactions: cis-3-Fluoropiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fluorinated piperidine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Fluorinated piperidinone or piperidinal derivatives.

    Reduction: Fluorinated piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

cis-3-Fluoropiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-fluoropiperidin-4-ol is largely dependent on its incorporation into larger bioactive molecules. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interaction with enzymes and receptors.

Comparison with Similar Compounds

    cis-3-Chloropiperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.

    cis-3-Bromopiperidin-4-ol: Similar structure but with a bromine atom instead of fluorine.

    cis-3-Hydroxypiperidin-4-ol: Lacks the halogen substitution, only has a hydroxyl group.

Uniqueness: cis-3-Fluoropiperidin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its chloro, bromo, and hydroxyl analogs. These effects can lead to differences in biological activity, metabolic stability, and overall pharmacokinetic properties.

Properties

IUPAC Name

(3S,4R)-3-fluoropiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUXEBLJMWFSV-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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